Cas no 83400-64-0 (methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate)

methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate structure
83400-64-0 structure
Product name:methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate
CAS No:83400-64-0
MF:C20H27O4Cl
MW:366.87898
CID:1808281
PubChem ID:187373

methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate
    • methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate
    • 83400-64-0
    • DTXSID301003393
    • Inchi: InChI=1S/C20H27ClO4/c1-11(10-22)13-4-6-16-14(18(13)21)5-7-17-15(19(24)25-3)8-12(23)9-20(16,17)2/h4,6,11-12,15,17,22-23H,5,7-10H2,1-3H3
    • InChI Key: GAKNNTSLXWULPH-UHFFFAOYSA-N
    • SMILES: CC(CO)C1=C(C2=C(C=C1)C3(CC(CC(C3CC2)C(=O)OC)O)C)Cl

Computed Properties

  • Exact Mass: 366.1597870g/mol
  • Monoisotopic Mass: 366.1597870g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų
  • XLogP3: 3.6

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